1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone is an organic compound with the molecular formula C15H11F3O3 This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxyphenyl structure, making it a unique entity in the realm of organic chemistry
Méthodes De Préparation
The synthesis of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone typically involves several steps. One common synthetic route includes the reaction of 4-trifluoromethoxyphenol with 4-bromophenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its binding affinity and activity. This compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-(4-Trifluoromethoxyphenyl)ethanone: This compound lacks the additional phenoxy group, making it less complex and potentially less versatile in its applications.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a different structural arrangement, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
887575-25-9 |
---|---|
Formule moléculaire |
C15H11F3O3 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
1-[4-[4-(trifluoromethoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3/c1-10(19)11-2-4-12(5-3-11)20-13-6-8-14(9-7-13)21-15(16,17)18/h2-9H,1H3 |
Clé InChI |
LEUJORVNEHJZRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.